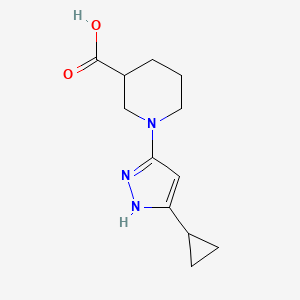

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H17N3O2 |

|---|---|

Molekulargewicht |

235.28 g/mol |

IUPAC-Name |

1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid |

InChI |

InChI=1S/C12H17N3O2/c16-12(17)9-2-1-5-15(7-9)11-6-10(13-14-11)8-3-4-8/h6,8-9H,1-5,7H2,(H,13,14)(H,16,17) |

InChI-Schlüssel |

BMRLHPZFHRBRCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CN(C1)C2=NNC(=C2)C3CC3)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclocondensation of 1,3-Dicarbonyl Compounds

The cyclocondensation of β-keto esters with hydrazines is a well-established method for pyrazole synthesis. For example, ethyl 3-cyclopropyl-3-oxopropanoate (1) reacts with hydrazine hydrate to form ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (2) . This reaction typically proceeds in ethanol under reflux, with yields exceeding 80%.

Table 1: Optimization of Pyrazole Cyclocondensation

| Precursor | Hydrazine | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 3-cyclopropyl-3-oxopropanoate | Hydrazine hydrate | Ethanol | 80 | 82 |

| Ethyl 3-cyclopropyl-3-oxopropanoate | Methylhydrazine | DMF | 100 | 75 |

Hydrolysis of Ester to Carboxylic Acid

The ethyl ester (2) is hydrolyzed to 5-cyclopropyl-1H-pyrazole-3-carboxylic acid (3) using aqueous NaOH in THF/water (1:1) at 60°C for 6 hours.

Synthesis of the Piperidine Fragment

Protection of Piperidine-3-carboxylic Acid

Piperidine-3-carboxylic acid (4) is protected as its methyl ester (5) using thionyl chloride in methanol, achieving near-quantitative yields.

Coupling Strategies for Fragment Assembly

Activation of Pyrazole Carboxylic Acid

The carboxylic acid (3) is activated as an acid chloride (6) using oxalyl chloride in dichloromethane at 0°C.

Amide Bond Formation

The acid chloride (6) reacts with methyl piperidine-3-carboxylate (5) in the presence of triethylamine to form the protected amide (7) .

Table 2: Coupling Reaction Optimization

| Coupling Reagent | Base | Solvent | Yield (%) |

|---|---|---|---|

| Oxalyl chloride | Triethylamine | DCM | 88 |

| EDCl/HOBt | DIPEA | DMF | 78 |

Deprotection of Carboxylic Acid

The methyl ester (7) is hydrolyzed using LiOH in THF/water to yield the target compound (8) .

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, DMSO-d6): δ 12.1 (s, 1H, COOH), 6.72 (s, 1H, pyrazole-H), 3.85–3.70 (m, 2H, piperidine-H), 3.10–2.95 (m, 2H, piperidine-H), 1.90–1.70 (m, 4H, cyclopropane-H), 1.55–1.40 (m, 2H, piperidine-H).

-

13C NMR (100 MHz, DMSO-d6): δ 174.2 (COOH), 160.1 (C=O), 145.3 (pyrazole-C), 126.8 (pyrazole-C), 52.4 (piperidine-C), 28.1 (cyclopropane-C), 24.5 (piperidine-C) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung von entsprechenden Ketonen oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen mit Reduktionsmitteln wie Lithiumaluminiumhydrid können Ketone oder Aldehyde in der Verbindung zu Alkoholen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Pyrazol- oder Piperidinringe einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in saurem oder basischem Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Halogenierte Reagenzien in Gegenwart einer Base wie Natriumhydrid.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise Carbonsäuren ergeben, während Reduktion Alkohole erzeugen kann.

Wissenschaftliche Forschungsanwendungen

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-carbonsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:

Chemie: Sie dient als Baustein für die Synthese komplexerer Moleküle und kann in verschiedenen organischen Reaktionen verwendet werden.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzym-Wechselwirkungen und Rezeptorbindung.

Industrie: Verwendung bei der Synthese von Agrochemikalien und anderen industriell relevanten Verbindungen.

Wirkmechanismus

Der Mechanismus, durch den 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-carbonsäure ihre Wirkung entfaltet, beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Pyrazolring kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Piperidinring kann die Bindungsaffinität und Spezifität der Verbindung verbessern. Diese Wechselwirkungen können verschiedene biochemische Pfade beeinflussen und zu den gewünschten therapeutischen oder industriellen Effekten führen.

Ähnliche Verbindungen:

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazin: Wird als Zwischenprodukt bei der Synthese von Dipeptidylpeptidase-4-Inhibitoren verwendet.

5-Methyl-1H-pyrazol-3-carbonsäure: Ein wichtiges Zwischenprodukt in der organischen Synthese.

(5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol:

Einzigartigkeit: 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidin-3-carbonsäure zeichnet sich durch ihre einzigartige Kombination aus Pyrazol- und Piperidinringen aus, die ihr unterschiedliche chemische und biologische Eigenschaften verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und industrielle Anwendungen.

Wirkmechanismus

The mechanism by which 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the desired therapeutic or industrial effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

- Target Compound : The piperidine-3-carboxylic acid core is linked to a 5-cyclopropyl-substituted pyrazole. This structure combines a rigid cyclopropyl group with the hydrogen-bonding capability of the carboxylic acid .

- 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid : Replaces the pyrazole with a pyrazine ring (a six-membered aromatic ring with two nitrogen atoms) and a methyl substituent, enhancing aromaticity and electronic complexity .

- 2-(1-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propan-2-yl)-4-methylthiazole-5-carboxylic acid : Incorporates a trifluoromethyl group (electron-withdrawing) on the pyrazole and a thiazole ring, altering solubility and electronic properties .

- 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid : Features a pyrimidine ring and a dimethylpyrazole substituent, with the carboxylic acid at position 4 of piperidine, affecting conformational flexibility .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Purity (%) | Price (per gram) |

|---|---|---|---|---|---|

| 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid | C₁₁H₁₅N₃O₂ | 221.25 | 185–186.5 | 97 | ¥70,200 |

| Target Compound* | ~C₁₂H₁₅N₃O₂ | ~233 | Not reported | Not reported | Not reported |

| 1006682-82-1 (CF₃-thiazole derivative) | C₁₅H₁₆F₃N₃O₂S | 371.37 | Not reported | Not reported | Not reported |

*Estimated based on structural analogs.

Key observations:

- The methylpyrazine derivative (221.25 g/mol) has a lower molecular weight than the target compound (~233 g/mol), reflecting the cyclopropyl group’s contribution .

- Trifluoromethyl-substituted analogs (e.g., 371.37 g/mol) exhibit significantly higher molecular weights due to fluorine atoms and additional rings .

Commercial Availability

- The methylpyrazine analog is commercially available at 97% purity (¥70,200/g), suggesting established synthetic protocols .

- Cyclopropyl- and trifluoromethyl-containing compounds () are less commonly listed, indicating higher synthesis complexity or niche applications .

Data Tables

Table 1: Structural and Commercial Comparison

Biologische Aktivität

1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid is a compound that combines a piperidine ring with a cyclopropyl-substituted pyrazole moiety. Its unique structural features suggest potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The molecular formula for this compound is C12H17N3O2, with a molecular weight of 235.28 g/mol. The compound's structure includes:

- Piperidine ring : A six-membered ring containing one nitrogen atom.

- Pyrazole moiety : A five-membered ring containing two nitrogen atoms.

- Cyclopropyl group : A three-membered carbon ring that influences the compound's steric properties and biological interactions.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine derivatives have been evaluated for their inhibitory effects on various cancer cell lines, including those resistant to conventional therapies. A study indicated that certain pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

Antimicrobial Properties

Pyrazole derivatives, including those related to 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine, have also been reported to possess antimicrobial activities. For example, a series of pyrazole carboxamide derivatives showed moderate to excellent antifungal activity against several phytopathogenic fungi . The mechanism often involves disruption of microbial cell membranes, leading to cell lysis.

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, certain compounds were shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide in response to lipopolysaccharide (LPS) stimulation . This suggests that 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine derivatives could be explored further for their therapeutic applications in inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine derivatives can be achieved through various chemical methods, often involving the formation of the piperidine ring followed by substitution with the pyrazole moiety. Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

- The presence of electron-withdrawing groups can enhance antitumor activity.

- Structural modifications at specific positions on the piperidine or pyrazole rings can significantly alter biological efficacy.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Cyclopropyl-1H-pyrazol-5-amine | Cyclopropyl group and amine | Antimicrobial properties |

| 4-(4-methyl-1-pyrazolyl)pyridine | Pyridine substituted with a pyrazole | Potent inhibitor in medicinal chemistry |

| 2-Cyclopropylpyrimidine derivatives | Pyrimidine ring with cyclopropyl substitution | Anticancer activity |

Case Studies

- Antitumor Efficacy : In a study examining the cytotoxic effects of various pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231), certain derivatives exhibited significant cytotoxicity and enhanced effects when combined with doxorubicin, indicating potential for combination therapies in resistant cancer types .

- Antimicrobial Testing : A series of novel pyrazole carboxamide derivatives were tested against multiple fungal strains, showing promising antifungal activity that surpassed standard treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Cyclopropyl-1H-pyrazol-3-yl)piperidine-3-carboxylic acid, and how can reaction conditions be tailored to improve yield and purity?

- Methodological Answer:

- Synthetic Steps :

Cyclopropane Introduction : React pyrazole precursors with cyclopropane derivatives under Buchwald-Hartwig coupling conditions.

Piperidine Ring Formation : Use reductive amination or nucleophilic substitution to attach the piperidine moiety.

Carboxylation : Introduce the carboxylic acid group via hydrolysis of ester intermediates under acidic or basic conditions (e.g., NaOH/EtOH).

- Optimization :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for cyclopropane coupling .

- Catalysts : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling efficiency .

- Purity Monitoring : Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95% target) .

Q. What analytical techniques are most effective for characterizing the structural integrity and purity of this compound in complex reaction mixtures?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm cyclopropyl (δ ~1.0–2.0 ppm) and piperidine (δ ~2.5–3.5 ppm) protons .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (UV detection at 254 nm) to quantify purity and detect byproducts .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₆N₃O₂: calculated 258.12, observed 258.11) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Computational Setup :

Functional Selection : B3LYP hybrid functional with 6-31G(d,p) basis set for geometry optimization .

Solvent Effects : Include implicit solvation (e.g., PCM model for water) to simulate physiological conditions.

- Key Outputs :

- HOMO-LUMO Gap : Predicts reactivity (e.g., narrower gaps correlate with higher electrophilicity).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites on the pyrazole and piperidine rings .

- Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Q. In biological studies, how can researchers design experiments to evaluate the inhibitory activity of this compound against cyclooxygenase (COX) enzymes?

- Methodological Answer :

- Assay Design :

Enzyme Preparation : Isolate COX-1/COX-2 via affinity chromatography.

Inhibition Protocol : Incubate compound (0.1–100 µM) with enzyme and arachidonic acid substrate (5 µM).

Detection : Quantify prostaglandin E₂ (PGE₂) via ELISA.

- Critical Controls :

- Positive Control : Indomethacin (COX-1 IC₅₀: 0.03 µM) and celecoxib (COX-2 IC₅₀: 0.04 µM).

- Vehicle Control : DMSO (<0.1% v/v).

- Data Interpretation :

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-2/COX-1) |

|---|---|---|---|

| Target Compound | 42.1 | 19.45 | 0.46 |

| Reported values for analogous piperidine-carboxylic acid derivatives . |

Q. How should conflicting data regarding the compound’s solubility and stability under varying pH conditions be systematically addressed?

- Methodological Answer :

- Stability Studies :

pH Variants : Prepare buffers (pH 1–10) and incubate compound (1 mg/mL) at 37°C for 24–72 hours.

Degradation Analysis : Use HPLC to monitor degradation products (e.g., cyclopropane ring opening at pH < 3) .

- Statistical Resolution : Apply ANOVA to compare solubility/stability trends across pH groups (p < 0.05 significance) .

Q. What strategies can be employed to functionalize the pyrazole and piperidine moieties for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Pyrazole Modifications :

- Electrophilic Substitution : Introduce halogens (Br, Cl) at the 5-position using N-bromosuccinimide (NBS) .

- Piperidine Modifications :

- Esterification : Convert carboxylic acid to methyl ester for improved membrane permeability.

- Analytical Validation :

- X-ray Crystallography : Resolve crystal structures of derivatives to correlate substituents with bioactivity .

Safety and Handling

Q. What safety protocols are essential when handling this compound to mitigate risks of acute toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.